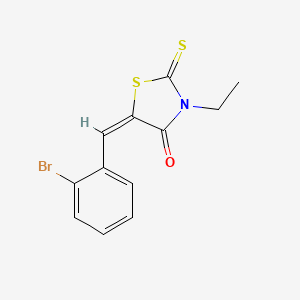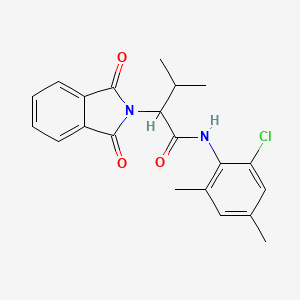![molecular formula C17H20BrNO2 B4894948 (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEA belongs to the class of benzylamines and is structurally similar to some neurotransmitters, such as dopamine and serotonin. In
Mecanismo De Acción
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine exerts its pharmacological effects by binding to and modulating the activity of dopamine and serotonin receptors. Specifically, this compound has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This modulation of receptor activity results in changes in neurotransmitter release and neuronal activity, ultimately leading to the observed pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, this compound has been found to reduce pain and inflammation, improve motor function, and enhance cognitive performance. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors, which allows for precise modulation of receptor activity. Additionally, this compound has a relatively simple chemical structure, which makes it easy to synthesize and modify for medicinal chemistry purposes. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as schizophrenia and addiction. Another direction is to develop new this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the observed pharmacological effects of this compound.
Métodos De Síntesis
The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been investigated for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been studied for its ability to modulate the activity of dopamine and serotonin receptors, which are involved in several neurological disorders, such as Parkinson's disease and depression. In pharmacology, this compound has been evaluated for its analgesic and anti-inflammatory properties. In medicinal chemistry, this compound has been used as a lead compound to develop new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-15-6-3-13(4-7-15)9-10-19-12-14-5-8-17(21-2)16(18)11-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMPQWKIMYJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)
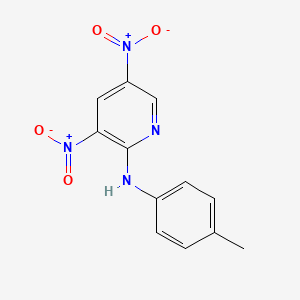

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
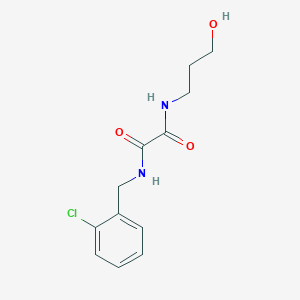
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)


![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
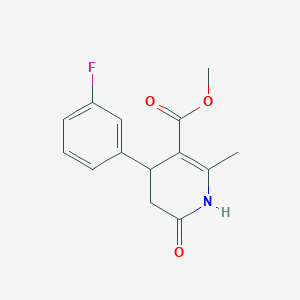
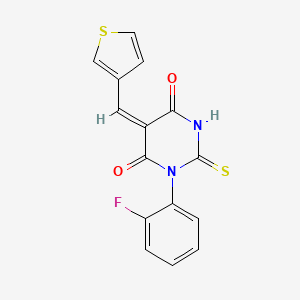
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)
